- Substituted dibenzoxazepines or dibenothiazepines and their use as prostaglandin E2 antagonists, World Intellectual Property Organization, , ,

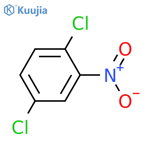

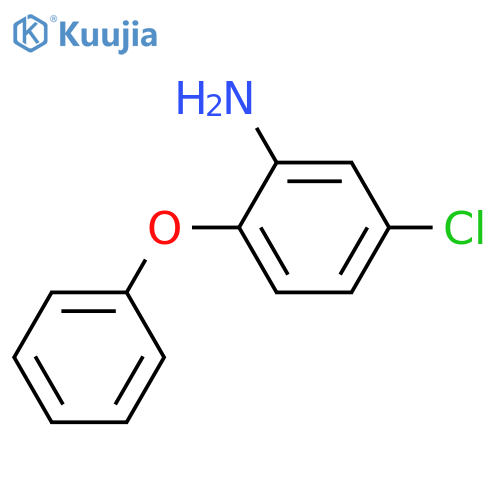

Cas no 93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline)

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-Chloro-2-phenoxyaniline

- 2-Amino-4-chlorophenyl phenyl ether

- 2-Amino-4-chloro-diphenylether

- 2-Amino-4-chlorodiphenyl Ether

- 5-Chloro-2-phenoxyaniline

- 5-Chloro-2-phenoxyphenylamine

- 2-phenoxy-5-chloro-aniline

- 4-Chlor-2-aminodiphenylether

- 4-chloro-2-aminodiphenylether

- 5-Chlor-2-phenoxy-anilin

- 5-chloro-2-phenoxy-aniline

- 5-chloro-2-phenoxybenzenamine

- 5-Chloro-2-phenoxybenzenamine (ACI)

- Aniline, 5-chloro-2-phenoxy- (6CI, 7CI, 8CI)

- 1-Amino-5-chloro-2-phenoxybenzene

- 4-Chloro-2-aminodiphenyl ether

- NSC 59759

- 5-chloro-2-phenoxy-phenylamine

- MFCD00025217

- NSC59759

- SCHEMBL307310

- Z57100246

- AKOS000120982

- NSC-59759

- AS-58399

- Benzenamine, 5-chloro-2-phenoxy-

- MLS000087747

- CHEMBL1240673

- 66SM796MDB

- DTXSID70239224

- SR-01000423537-1

- NS00002492

- 2-Amino-4-chlorophenyl phenyl ether, 97%

- Q27895415

- 93-67-4

- Aniline, 5-chloro-2-phenoxy-

- HMS2464D10

- 2-Amino-4-chlorodiphenylether

- EINECS 202-266-5

- CCG-105710

- UNII-66SM796MDB

- W-100234

- DTXCID90161715

- SR-01000423537

- BDBM50326330

- A26499

- Oprea1_064181

- CS-W010468

- EC 202-266-5

- A2222

- SMR000023968

- STK397803

- F19160

- 5-\u200bChloro-\u200b2-\u200bphenoxyaniline

-

- MDL: MFCD00025217

- Inchi: 1S/C12H10ClNO/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2

- Chave InChI: SXEBHIMOUHBBOS-UHFFFAOYSA-N

- SMILES: ClC1C=C(N)C(OC2C=CC=CC=2)=CC=1

Propriedades Computadas

- Massa Exacta: 219.045092g/mol

- Carga de Superfície: 0

- XLogP3: 3.1

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 2

- Massa monoisotópica: 219.045092g/mol

- Massa monoisotópica: 219.045092g/mol

- Superfície polar topológica: 35.2Ų

- Contagem de Átomos Pesados: 15

- Complexidade: 194

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: White solid

- Densidade: 1.2600

- Ponto de Fusão: 41.0 to 45.0 deg-C

- Ponto de ebulição: 192°C/12mmHg(lit.)

- Ponto de Flash: >110 ºC

- Índice de Refracção: 1.627

- PSA: 35.25000

- LogP: 4.29570

- FEMA: 3709

- Solubilidade: Soluble in ethanol \ ether \ benzene and glacial acetic acid

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Informações de segurança

-

Símbolo:

- Pedir:warning

- Palavra de Sinal:Warning

- Declaração de perigo: H315,H319,H335

- Declaração de Advertência: P261,P305+P351+P338

- Número de transporte de matérias perigosas:NONH for all modes of transport

- WGK Alemanha:2

- Código da categoria de perigo: 36/37/38

- Instrução de Segurança: S26-S36

-

Identificação dos materiais perigosos:

- Frases de Risco:R36/37/38

- Classe de Perigo:IRRITANT

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Dados aduaneiros

- CÓDIGO SH:2922299090

- Dados aduaneiros:

China Customs Code:

2922299090Overview:

2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | C375025-100g |

5-\u200bChloro-\u200b2-\u200bphenoxyaniline |

93-67-4 | 100g |

$ 170.00 | 2022-04-28 | ||

| TRC | C375025-500g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 500g |

$385.00 | 2023-05-18 | ||

| abcr | AB261258-5g |

2-Amino-4-chlorodiphenyl ether; . |

93-67-4 | 5g |

€83.40 | 2025-02-21 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-25g |

2-Amino-4-chlorophenyl phenyl ether |

93-67-4 | 97% | 25g |

¥168.00 | 2022-09-29 | |

| Fluorochem | 227943-25g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 95% | 25g |

£63.00 | 2022-02-28 | |

| abcr | AB261258-5 g |

2-Amino-4-chlorodiphenyl ether; . |

93-67-4 | 5g |

€81.90 | 2023-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A801277-100g |

2-Amino-4-chlorophenyl phenyl ether |

93-67-4 | 97% | 100g |

¥580.00 | 2022-01-11 | |

| Fluorochem | 227943-5g |

5-Chloro-2-phenoxyaniline |

93-67-4 | 95% | 5g |

£23.00 | 2022-02-28 | |

| TRC | C375025-50000mg |

5-Chloro-2-phenoxyaniline |

93-67-4 | 50g |

$178.00 | 2023-05-18 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2222-25G |

2-Amino-4-chlorodiphenyl Ether |

93-67-4 | >98.0%(GC) | 25g |

¥150.00 | 2024-04-15 |

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Método de produção

Synthetic Routes 1

Synthetic Routes 2

- Urea derivatives and their use, European Patent Organization, , ,

Synthetic Routes 3

1.2 Reagents: Sodium hydroxide ; 100 °C → 125 °C; 240 min, 125 °C; 125 °C → 60 °C

1.3 Catalysts: Carbon , Iron chloride (FeCl3) Solvents: Ethanol , Water ; 120 min, rt → reflux

1.4 Reagents: Hydrazine hydrate (1:1) Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol , Water ; 220 min, reflux; reflux → 40 °C

1.5 Reagents: Water ; 40 °C → 20 °C

- A process for preparing amino-containing aromatic ethers, China, , ,

Synthetic Routes 4

- Synthesis and evaluation of antipsychotic activity of 11-(4-aryl-1-piperazinyl)dibenz[b,f][1,4]oxazepines and their 8-chloro analogues, Heterocyclic Communications, 2007, 13(2-3), 165-172

Synthetic Routes 5

1.2 70 °C → reflux; 1 h, reflux; reflux → 95 °C

1.3 Reagents: Iron ; 90 - 95 °C; 1 h, 95 °C → reflux; reflux → 80 °C; 80 °C; 1 h, 80 °C → reflux; 6 h, reflux; reflux → 70 °C

- Preparation of polar brilliant red B, Pige Huagong, 2007, 24(3), 14-17

Synthetic Routes 6

Synthetic Routes 7

- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, United States, , ,

Synthetic Routes 8

- Preparation of 2-, 3-, 5-, 8-, 10- and/or 11-substituted dibenzoxazepine compounds, pharmaceutical compositions and methods for treating pain, United States, , ,

Synthetic Routes 9

Synthetic Routes 10

1.2 Solvents: 1-Butanol ; 1 h, heated

1.3 Reagents: Disodium sulfide Solvents: Tetrachloroethylene ; 8 h, 90 - 100 °C

- Effective method of synthesis of 2-aryloxy-5-chloro-aminobenzene, Xinan Shifan Daxue Xuebao, 2006, 31(6), 84-86

Synthetic Routes 11

- Preparations of ω-aminosubstituted-acetamidodiphenyl ether derivatives and their pharmacological actions, Yakugaku Zasshi, 1978, 98(12), 1597-606

Synthetic Routes 12

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

- An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction, Nature Communications, 2023, 14(1),

Synthetic Routes 13

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12

- Preparation of 1,6- and 1,8-naphthyridines as antiviral compounds for treatment of HCV infections, World Intellectual Property Organization, , ,

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

- New spermine and spermidine derivatives as potent inhibitors of Trypanosoma cruzi trypanothione reductase, Bioorganic & Medicinal Chemistry, 1997, 5(7), 1249-1256

Synthetic Routes 17

Synthetic Routes 18

1.2 Reagents: Hydrazine hydrate (1:1) Catalysts: Tetraethylammonium hydroxide , Sodium aluminate Solvents: Ethanol , Water ; 60 °C → reflux; 220 min, reflux

- Synthesis of 5-chloro-2-phenoxy aniline and Beta molecular sieve used for the same, China, , ,

Synthetic Routes 19

Synthetic Routes 20

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Raw materials

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Preparation Products

5-\u200bChloro-\u200b2-\u200bphenoxyaniline Literatura Relacionada

-

1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

93-67-4 (5-\u200bChloro-\u200b2-\u200bphenoxyaniline) Produtos relacionados

- 2688-84-8(2-Phenoxyaniline)

- 139-59-3(4-Phenoxyaniline)

- 15268-07-2(3,3'-Oxydianiline)

- 24878-25-9(2,2'-Oxydianiline)

- 2657-87-6(3,4'-Diaminodiphenyl Ether)

- 6149-33-3(4-(4-Nitrophenoxy)aniline)

- 3586-12-7(3-Phenoxyaniline)

- 620-88-2(4-Nitrophenyl phenyl ether)

- 101-63-3(1-nitro-4-(4-nitrophenoxy)benzene)

- 101-80-4(Bis(p-aminophenyl) Ether)